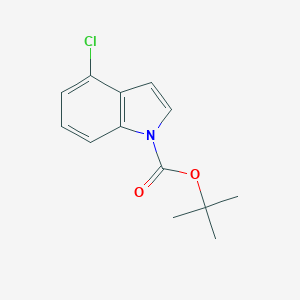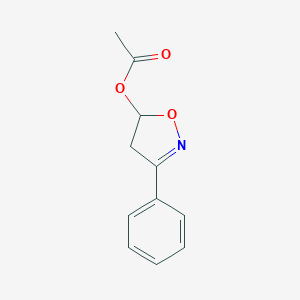
3-Phenyl-5-acetoxy-2-isoxazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-5-acetoxy-2-isoxazoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. It is a heterocyclic compound that belongs to the class of isoxazolines and is characterized by its unique chemical structure.
Mécanisme D'action
The mechanism of action of 3-Phenyl-5-acetoxy-2-isoxazoline is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. For example, it has been shown to inhibit the growth of various bacterial strains by interfering with their cell wall synthesis and DNA replication.
Biochemical and Physiological Effects:
Studies have shown that 3-Phenyl-5-acetoxy-2-isoxazoline exhibits significant biochemical and physiological effects. In animal studies, it has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions. It has also been shown to exhibit significant antioxidant activity, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Phenyl-5-acetoxy-2-isoxazoline is its unique chemical structure, which makes it a potential candidate for the synthesis of new materials with unique properties. However, its synthesis can be challenging, which may limit its use in certain applications. Additionally, its potential toxicity and side effects need to be thoroughly investigated before it can be used in clinical settings.
Orientations Futures
There are several future directions for the study of 3-Phenyl-5-acetoxy-2-isoxazoline. One potential direction is the development of new drugs based on its antimicrobial and anti-inflammatory properties. Another direction is the study of its potential use as a building block for the synthesis of new materials with unique properties. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 3-Phenyl-5-acetoxy-2-isoxazoline can be achieved through various methods such as the reaction of phenylhydrazine with ethyl acetoacetate followed by cyclization with acetic anhydride. Another method involves the reaction of phenylhydrazine with 3-acetyl-4,4-dimethylisoxazolidine, which is then treated with acetic anhydride to yield the desired product.
Applications De Recherche Scientifique
3-Phenyl-5-acetoxy-2-isoxazoline has been extensively studied for its potential applications in various scientific fields. In medicine, it has been found to exhibit significant antimicrobial and anti-inflammatory properties, making it a promising candidate for the development of new drugs. In agriculture, it has been shown to have insecticidal properties, making it a potential alternative to conventional insecticides. In material science, it has been studied for its potential use as a building block for the synthesis of new materials with unique properties.
Propriétés
Numéro CAS |
7064-07-5 |
|---|---|
Nom du produit |
3-Phenyl-5-acetoxy-2-isoxazoline |
Formule moléculaire |
C11H11NO3 |
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl) acetate |
InChI |
InChI=1S/C11H11NO3/c1-8(13)14-11-7-10(12-15-11)9-5-3-2-4-6-9/h2-6,11H,7H2,1H3 |
Clé InChI |
VYVLQNWMMRLTQQ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CC(=NO1)C2=CC=CC=C2 |
SMILES canonique |
CC(=O)OC1CC(=NO1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



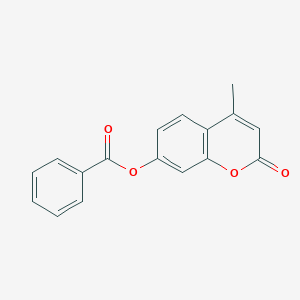
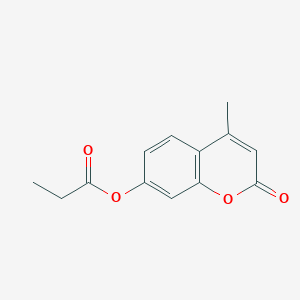
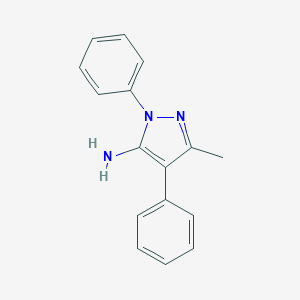
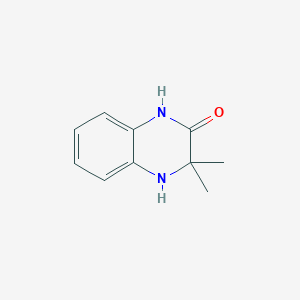


![2,6-Ditert-butyl-4-[(2,4-dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B188481.png)

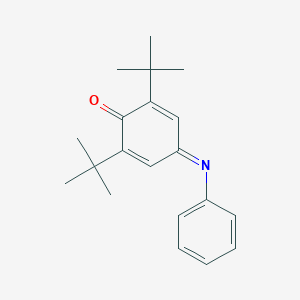
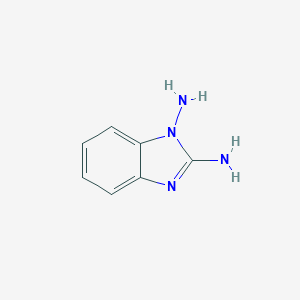
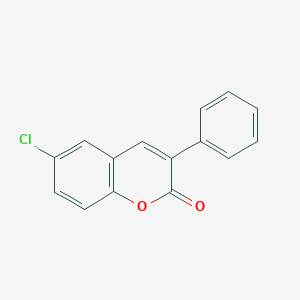
![2-Mercapto-3-p-tolyl-5,6,7,8-tetrahydro-3h-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B188488.png)
![2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione](/img/structure/B188490.png)
